molecular formula C26H30ClFN2O2 B1674951 Levocabastine hydrochloride CAS No. 79547-78-7

Levocabastine hydrochloride

Cat. No. B1674951
CAS RN: 79547-78-7
M. Wt: 457 g/mol
InChI Key: OICFWWJHIMKBCD-VALQNVSPSA-N
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Description

Levocabastine hydrochloride is a selective second-generation H1 receptor antagonist . It was discovered at Janssen Pharmaceutica in 1979 and is used for allergic conjunctivitis . It has also been found to act as a potent and selective antagonist for the neurotensin receptor NTS 2 .


Synthesis Analysis

A practical and sustainable method for the synthesis of levocabastine hydrochloride has been developed . This method can be applied to the industrial production of the compound . The process requires no chromatographic purification and provides levocabastine hydrochloride in greater than 99.5% purity .


Molecular Structure Analysis

The molecular formula of Levocabastine hydrochloride is C26H29FN2O2 . The molecular weight is 456.98 .


Chemical Reactions Analysis

Levocabastine hydrochloride is a selective histamine H1-receptor antagonist exerting inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils .


Physical And Chemical Properties Analysis

Levocabastine Hydrochloride contains not less than 98.5% and not more than 101.5% of C26H29FN2O2·HCl, calculated on the dried basis .

Scientific Research Applications

Mechanism of Action and Antiallergic Effects

Levocabastine hydrochloride is recognized for its potent histamine H1-receptor antagonistic properties, contributing to its antiallergic effects. It has been shown to not only antagonize histamine-induced reactions but also to inhibit the up-regulation of intercellular adhesion molecule-1 (ICAM-1) on epithelial cells in allergic conjunctivitis. Importantly, Levocabastine also interferes with the adhesion and infiltration of eosinophils, crucial effector cells in allergic conjunctivitis, by binding to the integrin α4β1. This action prevents eosinophil adhesion to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin in vascular endothelial cells, offering a mechanism beyond its antihistaminic activity that contributes to its antiallergic effects (Qasem et al., 2008).

Comparative Efficacy

Research comparing Levocabastine to other antiallergic medications, such as ophthalmic epinastine, demonstrates its effectiveness in reducing symptoms of allergic conjunctivitis. While studies have shown Levocabastine's ability to significantly lower itching scores and improve other symptoms like redness and chemosis, its efficacy is often compared closely with that of other antihistamines, suggesting its reliable role in allergic conjunctivitis management (Whitcup et al., 2004).

Cellular Processes

On a cellular level, Levocabastine hydrochloride has been shown to inhibit the proliferation of human Tenon’s capsule fibroblasts, suppress DNA synthesis, and induce apoptosis. These actions suggest potential applications of Levocabastine in modulating cellular processes that contribute to allergic reactions and possibly other conditions involving fibroblast activity (Asaoka et al., 2009).

Sustainable Synthesis

Recent developments in the synthesis of Levocabastine hydrochloride aim at a more sustainable and practical production method, ensuring high purity and yield. These advancements in the chemical synthesis of Levocabastine highlight its importance in medical applications and the ongoing efforts to improve its accessibility and affordability (Kang et al., 2017).

Safety And Hazards

Levocabastine should be handled in accordance with good occupational hygiene, safety and laboratory practices . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICFWWJHIMKBCD-SFUPJVRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79516-68-0 (Parent)
Record name Levocabastine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079547787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045508
Record name Levocabastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levocabastine hydrochloride

CAS RN

79547-78-7
Record name Levocabastine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079547787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocabastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOCABASTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124XMA6YEI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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